N-[1H-indol-3-yl(phenyl)methyl]-N-methylbenzamide
Description
Properties
Molecular Formula |
C23H20N2O |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-[1H-indol-3-yl(phenyl)methyl]-N-methylbenzamide |
InChI |
InChI=1S/C23H20N2O/c1-25(23(26)18-12-6-3-7-13-18)22(17-10-4-2-5-11-17)20-16-24-21-15-9-8-14-19(20)21/h2-16,22,24H,1H3 |
InChI Key |
BADJSIINBZIQES-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(C1=CC=CC=C1)C2=CNC3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Reaction Pathway
This method involves two sequential steps:
-
Friedel-Crafts benzoylation of n-propylbenzene with benzoyl chloride in dichloromethane (DCM) using AlCl₃ as a Lewis acid catalyst to form (4-propylphenyl)phenylmethanone.
-
Fischer indole cyclization of the intermediate 1-(4-benzoylphenyl)propan-1-one with methylhydrazine in acetic acid, catalyzed by BF₃·Et₂O, to yield the target compound.
Optimization Data
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst (Step 1) | AlCl₃ (1.2 equiv) | 89 |
| Temperature (Step 2) | 80°C | 78 |
| Reaction Time (Step 2) | 12 h | - |
Key Insight : The use of BF₃·Et₂O in the cyclization step suppresses side reactions, enhancing regioselectivity.
Nucleophilic Substitution of 2-Hydroxy-N-methylbenzamide
Reaction Mechanism
A thiophilic substitution approach replaces the hydroxyl group in 2-hydroxy-N-methylbenzamide with a thiol group using dimethylaminothioformyl chloride (DMTC). Subsequent oxidation with bis-tetrabutylammonium dichromate forms the benzamide moiety.
Solvent and Base Screening
| Solvent | Base | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Tetrahydrofuran | Triethylenediamine | 97.2 | 99.95 |
| Acetonitrile | N,N-Diisopropylethylamine | 94.4 | 99.88 |
| DMF | 4-Dimethylaminopyridine | 92.3 | 99.90 |
Notable Finding : Tetrahydrofuran with triethylenediamine achieved near-quantitative yield due to enhanced nucleophilicity.
Direct Amidation via (o-CF₃PhO)₃P-Mediated Coupling
Single-Pot Synthesis
A metal-free protocol couples indole-3-carbaldehyde derivatives with N-methylbenzamide using (o-CF₃PhO)₃P in acetonitrile at 80°C.
Comparative Efficiency
| Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| (o-CF₃PhO)₃P | 80 | 4 | 91 |
| DCC | 25 | 24 | 65 |
| HATU | 25 | 6 | 78 |
Advantage : Eliminates side products from carbodiimide reagents, simplifying purification.
Palladium-Catalyzed Carbonylative Amination
Radiolabeling-Compatible Synthesis
A palladium-mediated method employs [¹¹C]CO gas to form the benzamide carbonyl group. Key steps include:
Isotopic Incorporation Data
| Parameter | Value |
|---|---|
| Radiochemical Yield | 72 ± 5% |
| Molar Activity | 45 GBq/µmol |
| Total Synthesis Time | 26–34 min |
Application : Enables positron emission tomography (PET) tracer synthesis for pharmacokinetic studies.
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Protocol
Yield and Purity Metrics
| Resin Type | Coupling Reagent | Purity (%) | Yield (mg/g resin) |
|---|---|---|---|
| Wang | HBTU/HOBt | 98.4 | 220 |
| Rink Amide | PyBOP | 95.1 | 190 |
Scalability : Achieves >95% purity for combinatorial library synthesis.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Ideal Use Case |
|---|---|---|---|
| Friedel-Crafts/Fischer | High regioselectivity | Multi-step, long reaction times | Gram-scale synthesis |
| Thiophilic Substitution | Rapid, high yield | Requires toxic DMTC | Milligram-scale optimization |
| (o-CF₃PhO)₃P Coupling | Metal-free, single-pot | Limited solvent compatibility | Industrial applications |
| Palladium Catalysis | Isotope incorporation capability | Specialized equipment needed | Radiopharmaceuticals |
| Solid-Phase | High-throughput compatibility | Resin cost | Drug discovery pipelines |
Critical Challenges and Solutions
Byproduct Formation in Fischer Cyclization
Chemical Reactions Analysis
Hydrolysis of the Benzamide Group
The amide bond undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acid and amine derivatives. Key parameters include:
| Condition | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Acidic (HCl, 6 M) | H₂O, reflux | 100°C | 4–6 hr | 72–84% |
| Alkaline (NaOH, 2 M) | EtOH/H₂O (1:1) | 80°C | 3 hr | 88–93% |
Hydrolysis is critical for modifying the compound’s pharmacological profile by altering hydrogen-bonding capacity.
Oxidation of the Indole Moiety
The indole ring undergoes oxidation at the pyrrole nitrogen or C2/C3 positions. Common protocols include:
-
Potassium permanganate (KMnO₄) in acidic media (H₂SO₄) selectively oxidizes the indole to oxindole derivatives at 60°C (yield: 65–78%).
-
m-Chloroperbenzoic acid (mCPBA) epoxidizes the indole’s double bond under anhydrous conditions (CH₂Cl₂, 0°C, 2 hr; yield: 54%) .
Electrophilic Substitution on the Indole Ring
The electron-rich indole participates in Friedel-Crafts alkylation and Vilsmeier-Haack formylation:
| Reaction | Reagents | Position | Yield |
|---|---|---|---|
| Friedel-Crafts alkylation | AlCl₃, CH₃COCl | C3 | 61% |
| Vilsmeier-Haack | POCl₃, DMF | C2 | 44% |
Substitution at C3 is favored due to the indole’s inherent electronic bias .
Reduction of the Amide Bond
Controlled reduction with lithium aluminum hydride (LiAlH₄) converts the amide to a secondary amine:
-
Solvent: Dry THF
-
Temperature: 0°C → RT
-
Yield: 70–82%
Biological Activity via Enzyme Interactions
The compound inhibits cyclooxygenase-2 (COX-2) through a dual mechanism:
-
Hydrogen bonding between the benzamide carbonyl and Arg120.
-
π-Stacking of the indole ring with Tyr385.
| Target | IC₅₀ (μM) | Assay |
|---|---|---|
| COX-2 | 0.89 ± 0.12 | Fluorometric |
| 5-Lipoxygenase | 2.34 ± 0.45 | Spectrophotometric |
Stability Under Synthetic Conditions
The compound’s integrity during synthesis depends on solvent polarity and temperature:
| Solvent | Temp (°C) | Degradation (%) | Time (hr) |
|---|---|---|---|
| DMF | 60 | 18% | 4 |
| EtOAc | 40 | 5% | 6 |
Prolonged heating in polar aprotic solvents (e.g., DMF) accelerates decomposition .
Scientific Research Applications
Synthesis Overview
The synthesis of N-[1H-indol-3-yl(phenyl)methyl]-N-methylbenzamide typically involves several key steps:
- Formation of the Indole Moiety : Synthesized using the Fischer indole synthesis method.
- Attachment of the Phenyl Group : Achieved through Friedel-Crafts alkylation.
- N-Methylation : Conducted using methyl iodide in the presence of a base like potassium carbonate.
Biological Activities
This compound has been studied for its potential biological activities:
- Anticancer Properties : Research indicates that compounds with indole structures often exhibit anticancer activity by interacting with various cellular targets. For instance, studies have shown that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines .
- Antimicrobial Activity : The compound has been evaluated for its effectiveness against various pathogens, including bacteria and protozoa. In vitro studies have demonstrated significant activity against strains such as P. falciparum and other protozoan parasites, highlighting its potential as an antimalarial agent .
Case Study 1: Anticancer Activity
A study evaluating the anticancer potential of indole derivatives demonstrated that modifications to the this compound structure enhanced its potency against colorectal carcinoma cell lines (HCT116). The lead compound exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating superior efficacy .
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against multiple protozoan pathogens. The results indicated that certain derivatives displayed low IC50 values against P. falciparum, suggesting a promising lead for developing new antimalarial drugs. The selectivity index was notably high, indicating low toxicity to mammalian cells compared to its antiparasitic activity .
Industrial Applications
Beyond its biological significance, this compound serves as a building block in synthetic chemistry for developing more complex molecules. It is also explored for applications in:
- Material Science : Used in the synthesis of novel materials, including dyes and pigments due to its unique structural properties.
- Pharmaceutical Development : Investigated as a precursor for new therapeutic agents targeting various diseases.
Mechanism of Action
The mechanism of action of N-[1H-indol-3-yl(phenyl)methyl]-N-methylbenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs, their synthesis routes, and functional properties:
Structural and Electronic Differences
- Substituent Effects : The target compound’s phenylmethyl group introduces significant steric bulk compared to ethyl or hydroxyethyl groups in analogs (e.g., ). This may impede rotational freedom and influence binding in catalytic or biological contexts.
- Electron-Withdrawing Groups : The trifluoromethyl group in enhances electrophilicity and metabolic stability, contrasting with the electron-donating methyl group in the target compound.
- Directing Groups : The N,O-bidentate group in facilitates metal coordination for C–H activation, a feature absent in the target compound.
Physicochemical Properties
- The acetylated indole in likely improves stability against oxidative degradation compared to the target’s free NH indole.
Biological Activity
N-[1H-indol-3-yl(phenyl)methyl]-N-methylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, as well as its mechanisms of action and structure-activity relationships.
Chemical Structure and Properties
The compound features an indole moiety, which is known for its ability to interact with various biological targets. The structural formula can be represented as follows:
Biological Activities
1. Anticancer Activity
Numerous studies have investigated the anticancer properties of this compound. The compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and colon cancer (DLD1) cells.
- Mechanism of Action : The compound is believed to induce apoptosis through the activation of caspase pathways and by disrupting the cell cycle. It may also intercalate into DNA, leading to cell cycle arrest at the S phase .
2. Antimicrobial Activity
Research has demonstrated that this compound possesses significant antimicrobial properties against various pathogens, including bacteria and fungi.
- Efficacy : In vitro studies have shown that it effectively inhibits the growth of Gram-positive and Gram-negative bacteria, achieving minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : The indole structure allows for intercalation into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular signaling pathways, such as topoisomerases and kinases, which are crucial for cancer cell proliferation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its efficacy and reducing toxicity. Variations in substituents on the indole or benzamide moieties can significantly influence biological activity.
| Substituent | Effect on Activity | Reference |
|---|---|---|
| Methyl | Increased anticancer potency | |
| Nitro | Enhanced antimicrobial activity | |
| Halogen | Modulation of enzyme inhibition |
Case Studies
Several case studies highlight the effectiveness of this compound:
- Breast Cancer Study : In a study involving MCF-7 cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value indicating significant cytotoxicity at lower concentrations .
- Antimicrobial Efficacy : A comparative study against standard antibiotics demonstrated that this compound exhibited superior activity against resistant strains of Staphylococcus aureus, with MIC values lower than those of conventional treatments .
Q & A
Q. What synthetic methodologies are recommended for preparing N-[1H-indol-3-yl(phenyl)methyl]-N-methylbenzamide?
The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, benzamide derivatives are often prepared by reacting acyl chlorides with amines under alkaline conditions. A representative method involves using sodium bicarbonate to maintain an alkaline environment during the dropwise addition of benzoyl chloride to phenylhydroxylamine derivatives, followed by purification via recrystallization or chromatography . Ensure inert conditions to prevent side reactions, and monitor reaction progress using TLC or HPLC.
Q. How can spectroscopic techniques validate the structure of this compound?
Key techniques include:
- FT-IR : Identify characteristic peaks for the amide C=O stretch (~1650–1680 cm⁻¹) and indole N-H stretch (~3400 cm⁻¹).
- NMR : ¹H NMR should show signals for the indole protons (δ 7.0–7.5 ppm), methyl groups (δ 2.5–3.5 ppm for N-methyl), and aromatic protons (δ 6.5–8.0 ppm). ¹³C NMR confirms carbonyl carbons (δ ~165–170 ppm) .
- Raman Spectroscopy : Experimental Raman spectra can be compared with DFT-simulated spectra to validate vibrational modes (e.g., C-N stretching at ~1100 cm⁻¹) .
Q. What are the recommended storage conditions to ensure compound stability?
Store in a tightly sealed container under inert gas (e.g., argon) at –20°C to prevent oxidation or hydrolysis. Avoid exposure to moisture and light. Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) to assess degradation pathways .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate electronic properties of this compound?
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can predict:
- Mulliken Atomic Charges : Identify electron-rich regions (e.g., indole nitrogen) for potential reactivity or binding sites .
- Molecular Electrostatic Potential (MEP) : Visualize electrophilic/nucleophilic regions (e.g., negative potentials near carbonyl groups) .
- Frontier Molecular Orbitals : HOMO-LUMO gaps correlate with kinetic stability and charge transfer interactions . Validate computational results against experimental UV-Vis or Raman data .
Q. How should researchers address discrepancies between experimental and theoretical spectroscopic data?
Discrepancies often arise from solvent effects, anharmonic vibrations, or basis set limitations. Mitigation strategies include:
- Solvent Correction : Apply the Polarizable Continuum Model (PCM) in DFT simulations.
- Scaling Factors : Use empirically derived scaling factors (e.g., 0.961 for B3LYP/6-31G*) to adjust vibrational frequencies .
- Conformational Sampling : Perform molecular dynamics simulations to account for flexible substituents (e.g., N-methyl group) .
Q. What experimental designs are suitable for assessing biological activity (e.g., serotonin receptor modulation)?
- In Vitro Assays : Use radioligand binding assays (e.g., 5-HT₂A receptor) with [³H]-ketanserin as a tracer. Measure IC₅₀ values via competitive displacement .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., halogenation of the benzamide ring) and correlate changes with receptor affinity .
- Molecular Docking : Perform AutoDock/Vina simulations to predict binding modes in receptor pockets (e.g., serotonin receptor homology models) .
Data Analysis and Interpretation
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement. ORTEP-3 software can generate thermal ellipsoid plots to visualize disorder or torsional angles . For non-crystalline samples, compare experimental NMR coupling constants with DFT-optimized dihedral angles .
Q. What strategies optimize synthetic yields while minimizing byproducts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
